1-Bromo-2-isobutylbenzene
CAS No.: 80304-54-7
Cat. No.: VC3952284
Molecular Formula: C10H13B
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80304-54-7 |
|---|---|
| Molecular Formula | C10H13B |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | 1-bromo-2-(2-methylpropyl)benzene |
| Standard InChI | InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | HJQLGKFRJIWWAT-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=CC=C1Br |
| Canonical SMILES | CC(C)CC1=CC=CC=C1Br |
Introduction
1-Bromo-2-isobutylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and an isobutyl group at the second position on the benzene ring. This compound is of interest in various fields of research and industry due to its unique chemical properties.
Synthesis Methods
1-Bromo-2-isobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination of 2-isobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction conditions are controlled to ensure selective bromination at the desired position on the benzene ring.
Applications and Research
This compound is utilized in various scientific research applications, including:
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Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
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Biology: It is used in the study of biochemical pathways and interactions.
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Industry: It is employed in the production of specialty chemicals and materials.
Safety and Handling
For safe handling, it is essential to refer to the Safety Data Sheet (SDS) for 1-Bromo-2-isobutylbenzene. The SDS provides detailed information on its hazards, first aid measures, fire-fighting measures, and disposal considerations.
Biological Activity
While specific biological activities of 1-Bromo-2-isobutylbenzene are less documented compared to its isomers like 1-Bromo-3-isobutylbenzene, brominated aromatic compounds generally exhibit potential antimicrobial properties and can interact with enzymes such as cytochrome P450.
Environmental Considerations
The environmental impact of 1-Bromo-2-isobutylbenzene is not extensively studied, but as with many organic brominated compounds, there may be concerns regarding persistence and bioaccumulation in the environment. Green chemistry practices are increasingly important in the synthesis and application of such compounds to minimize environmental risks.
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